trans-4-Methylcyclohexanamine hydrochloride chemical properties
trans-4-Methylcyclohexanamine hydrochloride chemical properties
An In-Depth Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride for Advanced Research and Development
Executive Summary
trans-4-Methylcyclohexanamine hydrochloride (CAS RN: 33483-65-7) is a pivotal chemical intermediate with significant applications in the pharmaceutical and specialty chemical industries.[1][2] Its rigid trans-stereochemistry and the presence of a primary amine group make it a highly versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, established synthesis and purification protocols, analytical characterization techniques, and critical applications, with a primary focus on its role in the synthesis of the antidiabetic drug Glimepiride.[1][2] Safety, handling, and storage protocols are also detailed to ensure its proper management in a research and development setting.
Core Physicochemical Properties
The hydrochloride salt form of trans-4-methylcyclohexanamine enhances its stability and solubility, making it more amenable to industrial handling and synthesis processes compared to its free base form.[2] Its physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 33483-65-7 | [2][3][4][5] |
| Molecular Formula | C₇H₁₅N·HCl (or C₇H₁₆ClN) | [2][6][7][8] |
| Molecular Weight | 149.66 g/mol | [2][6][7][8] |
| Appearance | White to off-white solid, flakes, or crystals | [2][5] |
| Melting Point | ~260 °C | [2][5][6] |
| Boiling Point | 195.9 °C at 760 mmHg (Decomposes; value is for free base) | [5][6] |
| IUPAC Name | 4-methylcyclohexan-1-amine;hydrochloride | [4][8] |
| Synonyms | trans-4-Methylcyclohexylamine HCl | [2][4][7] |
Synthesis and Purification Strategies
Achieving high stereochemical purity of the trans-isomer is the most critical aspect of synthesizing this compound, as it directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2]
Synthetic Pathways
While several synthetic routes exist, a common and effective method involves the isomerization of a Schiff's base followed by acid hydrolysis. This process is designed to maximize the yield of the desired trans-isomer.[9]
Protocol: Schiff's Base Isomerization and Hydrolysis [9]
-
Schiff's Base Formation: React 4-methylcyclohexanone with a suitable amine (e.g., benzylamine) in the presence of an acid catalyst to form the corresponding Schiff's base (an imine).
-
Isomerization: Treat the resulting cis/trans mixture of the Schiff's base with a strong base in a solvent such as an aliphatic ether or dialkylsulfoxide. This thermodynamically controlled step enriches the more stable trans-isomer.
-
Acid Hydrolysis: Subject the isomerized compound to hydrolysis using a mineral acid, typically hydrochloric acid (HCl). This cleaves the imine and protonates the amine, yielding the corresponding ammonium salt.
-
Isolation: The trans-4-Methylcyclohexanamine hydrochloride precipitates from the reaction mixture and can be isolated.
Caption: Synthesis via Schiff's Base Isomerization and Hydrolysis.
Purification Protocols
Purification is essential to remove the cis-isomer and other process impurities. Recrystallization is the most effective method for the hydrochloride salt.[9]
Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent system. C1-C5 alcohols (e.g., ethanol, isopropanol) or their esters with C1-C5 acids are effective.[9] The crude salt should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
Dissolution: Dissolve the crude trans-4-Methylcyclohexanamine hydrochloride in a minimum amount of the hot solvent to create a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly and undisturbed. The lower solubility at reduced temperatures will cause the pure product to crystallize. Cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under a vacuum to remove all traces of the solvent.
Caption: General workflow for purification by recrystallization.
Spectroscopic and Analytical Characterization
A robust analytical workflow is crucial for confirming the structure and purity of trans-4-Methylcyclohexanamine hydrochloride. While specific spectra are proprietary to manufacturers, the expected features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic multiplet for the proton on the carbon bearing the amine group (C1). The methyl group protons would appear as a doublet. The remaining cyclohexyl protons would present as complex multiplets. The trans-configuration influences the chemical shifts and coupling constants of the axial and equatorial protons.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbons in the molecule. The carbon attached to the nitrogen (C1) would be significantly deshielded.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad absorption in the 2500-3000 cm⁻¹ region, characteristic of an ammonium (N-H) salt. C-H stretching vibrations from the alkyl groups would appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): Analysis by MS would show the molecular ion for the free base (trans-4-methylcyclohexanamine) at an m/z of 113.2. Fragmentation patterns would correspond to the loss of alkyl fragments from the cyclohexane ring.
-
High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using reverse-phase HPLC with a suitable C18 column. This method is also used to quantify the ratio of trans- to cis-isomers, which is a critical quality attribute.
Core Applications in Drug Development
The primary and most well-documented application of trans-4-Methylcyclohexanamine hydrochloride is as a cornerstone intermediate in the synthesis of pharmaceuticals, particularly antidiabetic agents.[2]
Keystone Intermediate for Glimepiride
Glimepiride is a third-generation sulfonylurea drug used to manage type 2 diabetes. The synthesis of Glimepiride requires the specific trans-stereochemistry provided by trans-4-Methylcyclohexanamine to ensure the correct three-dimensional structure of the final drug molecule, which is essential for its biological activity and safety profile.[1][2] Its use guarantees high stereochemical integrity in the final API.[1]
Caption: Role as a critical building block in Glimepiride synthesis.
Versatility in Medicinal Chemistry
Beyond Glimepiride, the reactive primary amine on the rigid cyclohexane scaffold makes this compound a valuable starting material for creating libraries of new chemical entities.[2] Its structure can be incorporated into:
-
Agrochemicals: Developing new and more effective crop protection agents.[1]
-
Specialty Polymers: Acting as a monomer or curing agent.
-
Novel Drug Candidates: When derivatized (e.g., with a Boc protecting group), it serves as a versatile intermediate for peptide synthesis and bioconjugation, aiding in the development of novel therapeutics.[10]
Safety, Handling, and Storage
Proper handling of trans-4-Methylcyclohexanamine hydrochloride is imperative due to its hazardous nature.
| Hazard Class | GHS Statement | Pictogram | Reference(s) |
| Skin Corrosion | H314: Causes severe skin burns | Danger | [4] |
| Eye Damage | H318: Causes serious eye damage | Danger | [4] |
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Use only with adequate general and local exhaust ventilation to keep airborne concentrations low.[4]
-
Personal Protective Equipment: Wear chemical splash-resistant safety goggles, a face shield, protective gloves (e.g., nitrile), and a lab coat.[4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][11]
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[4][11]
-
Skin Contact: Remove contaminated clothing immediately. Rinse skin thoroughly with large amounts of water. Seek immediate medical attention.[4][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible substances such as strong oxidizing agents, acid anhydrides, and acid chlorides.[12]
-
Keep away from sources of ignition.[4]
Conclusion
trans-4-Methylcyclohexanamine hydrochloride is a high-value chemical intermediate whose utility is defined by its precise stereochemistry and reactive functionality. Its critical role in the synthesis of Glimepiride underscores its importance in the pharmaceutical industry. A thorough understanding of its physicochemical properties, synthesis, and safe handling protocols is essential for researchers and drug development professionals seeking to leverage this versatile building block for current manufacturing and future innovation.
References
- Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. Google Vertex AI Search.
- The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7. ChemicalBook.
- trans-4-Methyl-cyclohexylamine HCl Safety D
- Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. Home Sunshine Pharma.
- TRANS-4-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE. ChemBK.
- trans-4-Methylcyclohexanamine | 2523-55-9 | MSDS. DC Chemicals.
- clorhidrato de trans-4-(Boc-amino)-ciclohexano-metanamina. Chem-Impex.
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts...
- cis-4-methylcyclohexanamine hydrochloride | Drug Inform
- 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125. PubChem.
- A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- SAFETY DATA SHEET - trans-4-Methylcyclohexanol. Fisher Scientific.
- trans-4-Methylcyclohexanamine hydrochloride | 33483-65-7. Sigma-Aldrich.
- trans-4-Methylcyclohexanamine hydrochloride Manufacturer and Suppliers. Scimplify.
- trans-4-Methylcyclohexylamine hydrochloride CAS#: 33483-65-7. ChemicalBook.
- trans-4-Methyl-cyclohexylamine hydrochloride | CAS 33483-65-7. SCBT.
- 33483-65-7|trans-4-Methylcyclohexanamine hydrochloride. BLD Pharm.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. chembk.com [chembk.com]
- 7. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. trans-4-Methylcyclohexanamine|2523-55-9|MSDS [dcchemicals.com]
- 12. fishersci.com [fishersci.com]
